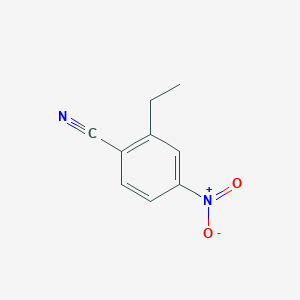

2-Ethyl-4-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-7-5-9(11(12)13)4-3-8(7)6-10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCCFSXLLQTEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736658 | |

| Record name | 2-Ethyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312008-58-4 | |

| Record name | 2-Ethyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 4 Nitrobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for the detailed structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Ethyl-4-nitrobenzonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to achieve a complete and unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their chemical environments within a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic and ethyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the nitro and cyano groups, as well as the ethyl substituent on the benzene (B151609) ring.

The aromatic region of the spectrum is expected to show three distinct proton signals, corresponding to the protons at positions 3, 5, and 6 of the benzene ring. The electron-withdrawing nature of the nitro and cyano groups deshields these protons, causing them to resonate at a lower field (higher ppm values). The coupling patterns (splitting) of these signals, governed by the spin-spin interactions with neighboring protons, are crucial for their specific assignment.

The ethyl group gives rise to two signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is due to coupling with the two adjacent methylene protons. The integration of these signals confirms the number of protons in each group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.80 - 8.50 | m | - |

| -CH₂- (Ethyl) | ~2.90 | q | ~7.5 |

| -CH₃ (Ethyl) | ~1.30 | t | ~7.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. The aromatic protons are reported as a multiplet (m) due to complex coupling patterns.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly dependent on the hybridization and electronic environment of the carbon atoms.

The spectrum will feature signals for the six aromatic carbons, the nitrile carbon, and the two carbons of the ethyl group. The carbons attached to or in close proximity to the electron-withdrawing nitro and cyano groups will be significantly deshielded and appear at a lower field. The nitrile carbon (C≡N) typically resonates in a distinct region of the spectrum. The sp³-hybridized carbons of the ethyl group will appear at a much higher field compared to the sp²-hybridized aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C-CN | ~117 |

| C-NO₂ | ~150 |

| C-CH₂CH₃ | ~145 |

| Aromatic C-H | 125 - 135 |

| Quaternary Aromatic C | ~130 |

| -CH₂- (Ethyl) | ~25 |

| -CH₃ (Ethyl) | ~14 |

Note: These are approximate chemical shift values. The specific assignments require further analysis with 2D NMR techniques.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR spectra provide foundational information, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex structures. github.io These techniques reveal correlations between nuclei, allowing for a detailed mapping of the molecular connectivity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. oxinst.com For this compound, COSY would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also reveal the coupling relationships between the aromatic protons, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. columbia.edu For instance, the proton signal of the methylene group will show a correlation to the corresponding methylene carbon signal in the HSQC spectrum.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the presence of specific functional groups, each of which exhibits characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). The IR spectrum of this compound provides clear evidence for its key functional groups.

The presence of the nitrile group (C≡N) is confirmed by a sharp, intense absorption band in the region of 2220-2240 cm⁻¹. The nitro group (NO₂) gives rise to two strong characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1345 and 1385 cm⁻¹. iucr.org The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching of the ethyl group will be observed in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. researchgate.net It relies on the inelastic scattering of monochromatic light. While some vibrational modes are strong in the IR spectrum, others may be more prominent in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would also clearly show the characteristic stretching vibration of the nitrile group. researchgate.netchemicalbook.com The symmetric stretching vibration of the nitro group is often strong in the Raman spectrum. researchgate.net The aromatic ring vibrations also give rise to distinct Raman signals. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₉H₈N₂O₂), the theoretical exact mass can be calculated. This experimental value, typically obtained using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, would be compared against the theoretical mass to confirm the molecular formula. researchgate.net While specific HRMS data for this compound is not documented in the searched literature, the analysis of related compounds demonstrates the power of this technique. For instance, HRMS is routinely used to confirm the formulas of various synthesized benzonitrile (B105546) derivatives. researchgate.net

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Theoretical Monoisotopic Mass | 176.0586 g/mol |

| Theoretical Average Mass | 176.173 g/mol |

This table contains calculated theoretical values.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful tool used to establish the fragmentation pathways of a molecule, providing critical insights into its structure. In an MS/MS experiment, the molecular ion of the compound of interest is isolated and then subjected to fragmentation, typically through collision-induced dissociation. The resulting fragment ions are then analyzed.

For this compound, key fragmentation patterns would be expected, such as the loss of the nitro group (NO₂) or the ethyl group (C₂H₅). The fragmentation of the aromatic ring itself could also provide information about the substitution pattern. Although no specific MS/MS studies on this compound were found, data from its isomer, 4-nitrobenzonitrile (B1214597), reveals characteristic fragmentation. In the GC-MS analysis of 4-nitrobenzonitrile (molecular weight 148.12 g/mol ), the molecular ion peak is observed at m/z 148. nih.govnih.gov A prominent peak is also seen at m/z 102, corresponding to the loss of the nitro group (NO₂), and at m/z 75, likely due to the subsequent loss of HCN from the benzonitrile core. nih.govnih.gov Similar fragmentation pathways would be anticipated for the 2-ethyl isomer, with additional fragments corresponding to the cleavage of the ethyl group.

Electronic Absorption Spectroscopy for Conjugation and Chromophoric Analysis

Electronic absorption spectroscopy, particularly UV-Vis spectroscopy, is used to study the electronic transitions within a molecule and provides information about its chromophores and the extent of conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an organic compound is determined by its electronic structure, specifically the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption). In this compound, the nitro group (-NO₂) and the nitrile group (-CN) attached to the benzene ring act as powerful chromophores. The benzene ring itself is a chromophore. The presence of these groups in conjugation leads to characteristic absorption bands in the UV-Vis region. nih.gov

While a specific UV-Vis spectrum for this compound is not available, studies on related nitroarenes indicate that it would be expected to absorb in the UV region. iucr.org The absorption maxima (λmax) are influenced by the electronic transitions between the π orbitals of the aromatic system and the orbitals of the substituent groups. The nitro group, being a strong electron-withdrawing group, significantly affects the electronic distribution and the energy of these transitions. Compounds containing nitro and cyano groups on a benzene ring typically exhibit strong absorption due to π → π* and n → π* transitions. iucr.org

Solid-State Structure Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

Although the crystal structure of this compound has not been reported, extensive crystallographic data for its isomers, 3-nitrobenzonitrile (B78329) and 4-nitrobenzonitrile, as well as other derivatives, provide a strong basis for predicting its solid-state behavior.

Studies on 3-nitrobenzonitrile show that it crystallizes in the monoclinic space group P2₁, with the nitro group slightly tilted out of the plane of the benzene ring. A key feature of its crystal packing is the presence of aromatic π-π stacking, where molecules are stacked along a crystallographic axis with an interplanar distance of approximately 3.37 Å. Similarly, 4-nitrobenzonitrile also crystallizes in the P2₁ space group.

Table 2: Crystallographic Data for Isomers of Nitrobenzonitrile

| Compound | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| 3-Nitrobenzonitrile | Monoclinic | P2₁ | π-π stacking | |

| 4-Nitrobenzonitrile | Monoclinic | P2₁ | Not specified |

| 4-Methoxy-2-nitrobenzonitrile | Monoclinic | P2₁/c | C-H···N, C-H···O | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 Ethyl 4 Nitrobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, including geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 2-Ethyl-4-nitrobenzonitrile, DFT calculations, often using functionals like B3LYP or MPW1PW91 combined with a basis set such as 6-31G(d) or 6-311+G(2d,p), are employed to determine its optimized molecular geometry, vibrational frequencies, and thermodynamic parameters. acs.org

DFT studies can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule in its lowest energy state. The calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.net Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be computed, offering insights into the molecule's stability.

Table 1: Representative Ground State Properties Calculated via DFT (Note: The following data is illustrative for a substituted nitrobenzonitrile and intended to represent typical results from a DFT calculation.)

| Property | Calculated Value | Unit |

| Total Energy | -645.123 | Hartree |

| Dipole Moment | 4.5 | Debye |

| C≡N Bond Length | 1.15 | Ångström (Å) |

| C-NO₂ Bond Length | 1.48 | Ångström (Å) |

| C-C-N (nitrile) Angle | 178.5 | Degrees (°) |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity and the regioselectivity of its reactions. nih.gov For this compound:

HOMO: The HOMO is expected to be localized primarily on the benzene (B151609) ring and the ethyl group, as these are the most electron-rich parts of the molecule. Its energy level indicates the molecule's ability to act as an electron donor.

LUMO: The LUMO is anticipated to be concentrated over the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups. The low energy of the LUMO signifies the molecule's capacity to accept electrons, making these sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. science.gov

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for a nitroaromatic compound and serve for illustrative purposes.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.85 | Indicates nucleophilic character |

| LUMO | -2.15 | Indicates electrophilic character |

| HOMO-LUMO Gap | 5.70 | Correlates with chemical stability |

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface. ESP maps use a color spectrum to denote different potential regions:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack.

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Represents areas of neutral or intermediate potential.

For this compound, an ESP map would predictably show strong negative potential (red) around the nitrogen and oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, due to their high electronegativity. sun.ac.za Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit a slightly positive potential (blue or green). This mapping provides a clear, intuitive guide to the molecule's reactive sites. libretexts.org

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvation Effects

While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to:

Explore the Conformational Landscape: The ethyl group attached to the benzene ring has rotational freedom. MD simulations can map the potential energy surface associated with the rotation of this group, identifying the most stable conformations and the energy barriers between them.

Analyze Solvation Effects: The behavior and properties of a molecule can change significantly in the presence of a solvent. MD simulations can model this compound in a box of explicit solvent molecules (e.g., water, DMSO) to study solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions. This is crucial for understanding its solubility and reactivity in different media.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

To understand how a reaction proceeds, chemists must identify the transition state (TS)—the highest energy point along the reaction coordinate that separates reactants from products. Computational methods can locate the geometry of a transition state and calculate its energy.

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution or a cycloaddition, computational chemists would model the reaction pathway. kochi-tech.ac.jp This involves:

Optimizing the geometries of the reactants and products.

Locating the transition state structure that connects them.

Performing frequency calculations to confirm the TS (which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

The activation energy (Ea) is the energy difference between the transition state and the reactants. researchgate.net This value is critical for determining the reaction rate; a higher activation energy corresponds to a slower reaction. sciepub.com By calculating the activation energies for different possible pathways, researchers can predict which reaction mechanism is most likely to occur.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy reaction pathway (MERP) on a potential energy surface, connecting a transition state to the corresponding reactants and products. uni-muenchen.de This analysis is crucial for verifying that a located transition state structure indeed represents the saddle point for a specific reaction of interest. The process involves calculating the reaction path by moving downhill from the transition state in both forward and backward directions. github.ioepfl.ch

The calculation traces the geometric changes of the molecule along the reaction coordinate, providing a detailed visualization of the bond-forming and bond-breaking processes. epfl.ch This pathway is calculated in mass-weighted cartesian coordinates, ensuring that the path represents the most probable route the reaction will follow, assuming it has infinitesimal kinetic energy. uni-muenchen.de The process is computationally intensive, requiring numerous energy and gradient calculations at successive points along the path. uni-muenchen.de

Software packages such as Gaussian or ORCA are commonly used to perform IRC calculations. uni-muenchen.defaccts.de The user must provide the optimized transition state geometry as the starting point. The output of an IRC calculation is a series of molecular geometries and their corresponding energies, which can be plotted to create a reaction energy profile. This profile visually represents the energy barriers and the stability of intermediates, offering profound insights into the kinetics and thermodynamics of the reaction.

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Nitrobenzonitrile Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. Such studies are valuable for predicting the reactivity of new compounds and for gaining insights into the factors that govern reaction rates and mechanisms. While specific QSRR studies focusing solely on the reactivity of a broad range of nitrobenzonitrile derivatives, including this compound, are not extensively documented, the principles of this methodology can be applied.

QSRR is a subset of the more broadly known Quantitative Structure-Activity Relationship (QSAR) studies, which often focus on the biological activity or toxicity of compounds. nih.gov For nitroaromatic compounds, QSAR studies have been conducted to predict toxic effects, which are inherently linked to their chemical reactivity within biological systems. nih.gov A QSRR study on nitrobenzonitrile derivatives would follow a similar approach.

The first step in a QSRR study is to define a training set of nitrobenzonitrile derivatives with experimentally measured reactivity data, such as reaction rate constants (k) for a specific reaction. For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the Hammett constant (σ) of substituents, dipole moment, and charges on specific atoms. The electron-withdrawing nature of the nitro and cyano groups would be a key focus.

Steric Descriptors: These quantify the size and shape of the molecule or its substituents, such as Taft's steric parameter (Es) or molar refractivity. The steric hindrance caused by the ethyl group in this compound would be captured by these descriptors.

Hydrophobic Descriptors: These relate to the compound's solubility and partitioning behavior, with the most common being the logarithm of the octanol-water partition coefficient (logP).

Once the reactivity data and molecular descriptors are compiled, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to develop a mathematical model that relates the descriptors to the reactivity. science.gov

A hypothetical QSRR model for the reactivity of nitrobenzonitrile derivatives in a nucleophilic aromatic substitution reaction might take the form of the following equation:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ, Es, and logP are the electronic, steric, and hydrophobic descriptors, respectively.

c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.

The quality and predictive power of the developed model are then rigorously validated using internal and external validation techniques. nih.gov A successful QSRR model can then be used to predict the reactivity of other nitrobenzonitrile derivatives for which experimental data is not available and to understand which structural properties have the most significant impact on their reactivity.

To illustrate the data involved in a QSRR study, a hypothetical dataset for a series of substituted nitrobenzonitriles is presented below.

| Compound | Substituent (R) | Hammett Constant (σ) | Taft's Steric Parameter (Es) | logP | Experimental log(k) |

| 4-Nitrobenzonitrile (B1214597) | H | 0.00 | 0.00 | 1.58 | -4.5 |

| 2-Methyl-4-nitrobenzonitrile | 2-CH₃ | -0.17 | -1.24 | 2.12 | -4.8 |

| This compound | 2-C₂H₅ | -0.15 | -1.31 | 2.66 | -5.0 |

| 2-Chloro-4-nitrobenzonitrile | 2-Cl | 0.23 | -0.97 | 2.14 | -4.1 |

| 3-Methyl-4-nitrobenzonitrile | 3-CH₃ | -0.07 | -1.24 | 2.12 | -4.6 |

| 3-Chloro-4-nitrobenzonitrile | 3-Cl | 0.37 | -0.97 | 2.14 | -4.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reactivity Profile and Mechanistic Organic Chemistry of 2 Ethyl 4 Nitrobenzonitrile

Chemical Transformations Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This polarity is the basis for its most common transformations: hydrolysis and nucleophilic additions.

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. This transformation proceeds in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.comchemguide.co.uk The reaction between a nitrile and water is typically very slow and requires catalysis by either acid or base. chemguide.co.uk

Under acidic conditions (e.g., heating with aqueous hydrochloric acid), the nitrile is protonated, which increases the electrophilicity of the nitrile carbon for attack by water. chemistrysteps.compressbooks.pub This leads to the formation of a protonated amide, which is then hydrolyzed to the corresponding carboxylic acid, in this case, 2-ethyl-4-nitrobenzoic acid, and an ammonium (B1175870) salt. chemguide.co.ukpressbooks.pub

Under basic conditions (e.g., heating with aqueous sodium hydroxide), the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.orgchemistrysteps.com An amide intermediate is formed, which is subsequently hydrolyzed to yield the salt of the carboxylic acid (e.g., sodium 2-ethyl-4-nitrobenzoate) and ammonia (B1221849) gas. chemguide.co.uk

The initial hydration of the nitrile to the corresponding amide can be achieved with high selectivity under specific catalytic conditions. For instance, studies on the hydration of various aromatic nitriles have shown that the presence of electron-withdrawing or electron-donating groups does not significantly alter the reaction rate. rsc.org In a related example, 4-nitrobenzonitrile (B1214597) is converted to 4-nitrobenzamide (B147303) in 92% yield when heated with tetrabutylammonium (B224687) hydroxide in aqueous ethanol (B145695). rsc.org This suggests that 2-Ethyl-4-nitrobenzonitrile would undergo a similar selective transformation to 2-ethyl-4-nitrobenzamide.

Table 1: Representative Conditions for Nitrile Hydration to Amide

| Substrate | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzonitrile | Tetrabutylammonium hydroxide | Aqueous EtOH | 6 | 92 | rsc.org |

| 4-Methylbenzonitrile | Tetrabutylammonium hydroxide | Aqueous EtOH | 6 | 92 | rsc.org |

This table is interactive and can be sorted by column.

The electrophilic carbon of the nitrile group readily undergoes addition reactions with potent nucleophiles like organometallic reagents. For example, Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the nitrile to form an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. libretexts.orgpressbooks.pub The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 1-(2-ethyl-4-nitrophenyl)ethan-1-one after hydrolysis.

Computational studies on the closely related 4-nitrobenzonitrile have explored its reaction with sodium methoxide (B1231860). wuxibiology.com These calculations indicate that the initial and most favorable reaction pathway is the nucleophilic addition of the methoxide ion to the nitrile carbon, forming a stable imidate intermediate, rather than displacement of the nitro group. wuxibiology.com This highlights the high reactivity of the nitrile group towards strong nucleophiles.

Reduction of the nitrile group can also be controlled to yield different products. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines libretexts.orgpressbooks.pub, milder reagents like diisobutylaluminum hydride (DIBAL-H) can stop the reaction at the intermediate imine stage, which is then hydrolyzed to an aldehyde upon workup. libretexts.orgpressbooks.pub

Hydrolysis and Related Derivatization Reactions

Reactions of the Nitro Group on the Aromatic Ring

The nitro group is a versatile functional group that dominates the reactivity of the aromatic ring and can itself undergo several important transformations.

The most common reaction of the aromatic nitro group is its reduction to a primary amine. This transformation is crucial in organic synthesis, as it provides access to anilines, which are key building blocks. A variety of methods exist for this reduction, with a key challenge being the chemoselective reduction of the nitro group without affecting other reducible functionalities, such as the nitrile group.

Several systems have been developed that achieve this selectivity for nitrobenzonitriles:

Indium/Ammonium Chloride: A method using indium powder in aqueous ethanol with ammonium chloride has been shown to selectively reduce the nitro group in compounds like 4-nitrobenzonitrile, leaving the nitrile group intact. orgsyn.org

Iron Catalysis: An iron-based catalyst used with a silane (B1218182) reducing agent (e.g., triethoxysilane) in acetonitrile (B52724) at 80 °C demonstrates high chemoselectivity for the nitro group over the nitrile. rsc.org The reduction of 4-nitrobenzonitrile to 4-aminobenzonitrile (B131773) was achieved in 65% yield, with the lower yield attributed to the nitrile group coordinating to and inhibiting the catalyst. rsc.org

Zinc Dust/Acid: A classic method involves the reduction of nitrobenzonitriles using zinc dust in a hydrochloric acid medium. This has been applied to the synthesis of 2-aminobenzonitrile (B23959) from 2-nitrobenzonitrile (B147312) with yields of up to 95%. google.com

Sodium Bisulfite: A process utilizing sodium bisulfite as the reductant with a non-noble metal catalyst has been patented for the quantitative conversion of nitro compounds to amines. The process is reported to work equally well for 2-, 3-, and 4-nitrobenzonitrile. google.com

The mechanism of catalytic hydrogenation of nitroarenes generally proceeds through nitrosobenzene (B162901) and phenylhydroxylamine intermediates before forming the final aniline (B41778) product. orientjchem.org These selective reduction methods allow for the synthesis of 2-ethyl-4-aminobenzonitrile from this compound.

Table 2: Conditions for Selective Reduction of Nitrobenzonitriles

| Substrate | Reagents/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzonitrile | Indium, NH₄Cl, aq. EtOH | 4-Aminobenzonitrile | Good | orgsyn.org |

| 4-Nitrobenzonitrile | Fe catalyst, HSi(OEt)₃ | 4-Aminobenzonitrile | 65 | rsc.org |

| 2-Nitrobenzonitrile | Zn dust, HCl | 2-Aminobenzonitrile | 95 | google.com |

This table is interactive and can be sorted by column.

The nitro group is one of the strongest electron-withdrawing groups. Through a combination of inductive and resonance effects, it withdraws electron density from the aromatic ring. This deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SₙAr). The activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group at C4 activates the ring for nucleophilic attack at C3 and C5. The additional electron-withdrawing nitrile group at C2 further enhances this effect.

This activation is exploited in synthesis. For example, the synthesis of 2-fluoro-4-nitroaniline (B181687) from 3,4-difluoronitrobenzene (B149031) proceeds via nucleophilic attack of ammonia at the C4 position, which is para to the activating nitro group. google.com Similarly, the synthesis of 4-chloro-2-nitrobenzonitrile (B1583667) from 2,5-dichloronitrobenzene involves the substitution of the C5-chloro group with cyanide, a reaction facilitated by the activating nitro group at C2. epo.org

The functional groups of this compound can participate in various cycloaddition and condensation reactions to form more complex heterocyclic structures.

Cycloaddition Reactions: While direct cycloaddition reactions involving this compound are not extensively documented, related compounds show this reactivity. For instance, 4-nitrobenzonitrile N-oxide, derived from the corresponding oxime, readily undergoes [3+2] cycloaddition reactions with various dipolarophiles to form isoxazole (B147169) derivatives. scilit.comsciepub.com Furthermore, a patent describes the trimerization of aromatic nitriles, including 4-ethyl-2-nitrobenzonitrile, to form substituted 1,3,5-triazines when heated in the presence of a copper carbonate catalyst. google.com

Condensation Reactions: The reactive sites of nitrobenzonitriles enable various condensation pathways. A notable example is the iron-catalyzed condensation of 2-nitrobenzonitriles with benzylamines in the presence of elemental sulfur to synthesize 2-aryl-4-quinazolinones. jca.edu.vn Another report describes a one-pot reaction starting from substituted 2-nitrobenzonitriles that involves reduction followed by condensation with formic acid to yield quinazolin-4(3H)-ones. clockss.org Additionally, solvothermal reactions of 4-nitrobenzonitrile with nickel(II) acetate (B1210297) lead to the formation of nickel complexes through condensation of the nitrile moieties. researchgate.net

Role of the Nitro Group as an Electron-Withdrawing Activating Group in Aromatic Substitution

Reactivity of the Ethyl Substituent

The ethyl group attached to the aromatic ring at position 2 is an alkyl substituent. While generally less reactive than the nitro and nitrile groups, its benzylic protons (the protons on the carbon atom directly attached to the benzene (B151609) ring) exhibit enhanced reactivity due to the stabilizing effect of the aromatic ring on potential radical or ionic intermediates.

While specific studies focusing exclusively on the side-chain functionalization of this compound are not extensively documented in peer-reviewed literature, its reactivity can be predicted based on established principles of benzylic C-H activation. The electron-withdrawing nature of the nitro and cyano groups on the aromatic ring further influences the reactivity of the benzylic C-H bonds of the ethyl group, making them susceptible to various transformations such as oxidation and halogenation.

Potential side-chain functionalization reactions include:

Benzylic Oxidation: Strong oxidizing agents can convert the ethyl group into an acetyl group or, under more forceful conditions, a carboxylic acid.

Benzylic Halogenation: Free radical halogenating agents, such as N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic position, yielding a 2-(1-haloethyl)-4-nitrobenzonitrile derivative. This intermediate is valuable for subsequent nucleophilic substitution reactions.

Table 1: Potential Side-Chain Functionalization Reactions of this compound

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Benzylic Oxidation | KMnO₄ or CrO₃ | 2-Acetyl-4-nitrobenzonitrile |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), AIBN | 2-(1-Bromoethyl)-4-nitrobenzonitrile |

Aromatic Substitution Patterns and Regioselectivity Influenced by Substituents

The regioselectivity of further substitution on the benzene ring of this compound is a classic example of competing directing effects in electrophilic aromatic substitution (EAS). The outcome is determined by the combined influence of the three existing substituents. masterorganicchemistry.com

Ethyl Group (-CH₂CH₃): An activating, ortho, para-directing group due to hyperconjugation and weak inductive effects.

Nitrile Group (-CN): A deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

Nitro Group (-NO₂): A strongly deactivating, meta-directing group, also due to powerful electron-withdrawing inductive and resonance effects.

In electrophilic aromatic substitution, the most strongly activating group dictates the position of the incoming electrophile. masterorganicchemistry.com In this molecule, the ethyl group is the only activating director. It directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. Since position 5 is already occupied by the nitro group, electrophilic substitution is strongly favored at the C3 position.

Conversely, for nucleophilic aromatic substitution (SNAr), the presence of the strong electron-withdrawing nitro and cyano groups makes the ring electron-deficient and thus susceptible to attack by nucleophiles. These groups activate the ortho and para positions relative to themselves for nucleophilic attack. researchgate.net The most likely site for SNAr would be the displacement of the nitro group at C4, which is para to the cyano group.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Influence (EAS) |

|---|---|---|---|

| -CN | 1 | Deactivating, Electron-withdrawing | meta |

| -CH₂CH₃ | 2 | Activating, Electron-donating | ortho, para |

| -NO₂ | 4 | Deactivating, Electron-withdrawing | meta |

Catalyzed Reactions of this compound

Catalysis plays a crucial role in unlocking the synthetic potential of this compound, enabling selective transformations of its functional groups under milder conditions than would otherwise be possible.

Catalytic Reduction of the Nitro Group

The nitro group is readily reduced to an amino group using various catalytic systems. A significant challenge is achieving chemoselectivity, i.e., reducing the nitro group without affecting the nitrile group. Iron-based catalysts have demonstrated high chemoselectivity for the reduction of nitroarenes in the presence of other reducible functionalities like nitriles. rsc.org For instance, the reduction of 4-nitrobenzonitrile to 4-aminobenzonitrile has been achieved with good yield, demonstrating the catalyst's preference for the nitro group. rsc.org Similar outcomes are expected for this compound. Palladium on carbon (Pd/C) is another classic catalyst for this transformation, typically using hydrogen gas or a transfer hydrogenation source. orientjchem.org

Table 3: Catalytic Reduction of Nitroarenes

| Substrate (Analogue) | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrobenzonitrile | 2 mol% Fe(III) catalyst, HSi(OEt)₃ | 4-Aminobenzonitrile | 65% | rsc.org |

| Ethyl 4-nitrobenzoate | Pd/C, H₂ | Ethyl 4-aminobenzoate | Not specified | orientjchem.org |

Catalytic Hydration of the Nitrile Group

The nitrile group can be catalytically hydrated to form the corresponding amide, 2-ethyl-4-nitrobenzamide. This transformation provides access to amides, which are important structural motifs. Ruthenium pincer complexes have been reported to catalyze the hydration of a wide range of aromatic nitriles under mild, additive-free conditions. rug.nl While electron-withdrawing groups can sometimes lead to product inhibition, the methodology is generally applicable, suggesting that this compound could be a viable substrate. rug.nl

Table 4: Ruthenium-Catalyzed Hydration of Benzonitriles

| Substrate (Analogue) | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Fluorobenzonitrile | Ru pincer complex | Room temp, 1 day | 4-Fluorobenzamide | rug.nl |

| Benzonitrile (B105546) | Ru pincer complex | Room temp, 1 day | Benzamide | rug.nl |

Catalytic Denitrative Cross-Coupling

The nitro group can serve as a leaving group in transition-metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. This modern synthetic strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the nitro group. Palladium catalysts are commonly employed for these reactions. acs.org For example, electron-deficient nitroarenes can undergo denitrative etherification or C-S bond formation. acs.org Furthermore, catalyst-free, light-induced denitrative etherification of 4-nitrobenzonitrile has been demonstrated, showcasing an alternative green chemistry approach. researchgate.net These precedents indicate that this compound could be a suitable substrate for forming products like 2-ethyl-4-alkoxybenzonitriles or 2-ethyl-4-(arylthio)benzonitriles.

Table 5: Denitrative Functionalization of 4-Nitrobenzonitrile

| Reaction Type | Coupling Partner | Conditions | Product | Reference |

|---|---|---|---|---|

| Etherification | Ethanol | NaOH, DMF, White LED, rt | 4-Ethoxybenzonitrile | researchgate.net |

| Thioetherification | Thiourea, Benzyl (B1604629) Halides | CoFe₂O₄ catalyst | Aryl sulfides | acs.org |

Environmental Transformation and Degradation Mechanisms of Benzonitrile Compounds

Hydrolytic Pathways in Aquatic and Soil Environments

Hydrolysis is a significant abiotic degradation pathway for many organic compounds in aqueous and soil environments. For benzonitrile (B105546) and its derivatives, the nitrile group (-C≡N) is susceptible to hydrolysis, which can lead to the formation of corresponding amides and carboxylic acids. Benzonitrile itself has been shown to hydrolyze to benzoic acid in water, as well as in anaerobic river sediment and sediment extracts, particularly at elevated temperatures. grafiati.com For instance, the first-order hydrolysis rate of benzonitrile in a phosphate (B84403) buffer at pH 7.7 and 85°C was determined to be 0.045 per day, corresponding to a half-life of 15.4 days. nih.gov

The presence of substituents on the benzene (B151609) ring, such as the ethyl and nitro groups in 2-Ethyl-4-nitrobenzonitrile, can influence the rate and pathway of hydrolysis. The nitro group, being strongly electron-withdrawing, can affect the electron density of the aromatic ring and the reactivity of the nitrile group. epa.gov While specific data on the hydrolysis of this compound is limited, studies on related nitroaromatic compounds suggest that hydrolysis can be a relevant degradation process. nih.govscbt.combiosynth.com The chemical properties of the soil and water, such as pH and temperature, are crucial factors in determining the rate of hydrolysis. slu.se

Table 1: Hydrolysis Data for Benzonitrile

| Compound | Medium | Conditions | Half-life | Product |

| Benzonitrile | Phosphate Buffer | pH 7.7, 85°C | 15.4 days | Benzoic Acid |

| Benzonitrile | Water, Sediment | Elevated Temperature | - | Benzoic Acid |

Enzymatic Biotransformation by Microbial Systems (e.g., Nitrilases)

Microbial degradation is a critical pathway for the environmental breakdown of benzonitrile compounds. researchgate.net A key group of enzymes involved in this process is the nitrilases (EC 3.5.5.1), which catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia (B1221849). wikipedia.orgnih.gov This is often a more environmentally benign pathway compared to industrial chemical hydrolysis, which may require harsh conditions. cas.cz

Numerous microorganisms, including bacteria from the genera Rhodococcus, Nocardia, Pseudomonas, and fungi like Aspergillus niger, have been shown to possess nitrilase activity towards benzonitrile and its derivatives. grafiati.comnih.gov For example, soil actinobacteria such as Rhodococcus rhodochrous have demonstrated the ability to hydrolyze various benzonitrile herbicides, converting them into their corresponding benzoic acids. nih.gov The rate of this enzymatic hydrolysis can be influenced by the substituents on the benzonitrile ring. A study on Rhodococcus strains showed that the degradation rate decreased in the order of benzonitrile > chloroxynil > bromoxynil (B128292) > ioxynil, indicating that the type and position of halogen substituents affect the enzyme's efficiency. nih.gov

While direct studies on this compound are scarce, it is plausible that microbial communities in soil and water could adapt to degrade this compound. The presence of both an alkyl (ethyl) and a nitro group may present a more complex substrate for nitrilases. However, the broad substrate specificity of some nitrilases suggests that they could potentially transform this compound. researchgate.net The biotransformation would likely proceed via the hydrolysis of the nitrile group to form 2-ethyl-4-nitrobenzoic acid, which could then be further degraded.

Table 2: Microbial Strains with Nitrilase Activity on Benzonitrile Derivatives

| Microbial Strain | Substrate(s) | Product(s) |

| Rhodococcus rhodochrous PA-34 | Benzonitrile, Chloroxynil, Bromoxynil, Ioxynil | Benzoic Acid, Substituted Benzoic Acids |

| Rhodococcus sp. NDB 1165 | Benzonitrile, Chloroxynil, Bromoxynil, Ioxynil | Benzoic Acid, Substituted Benzoic Acids |

| Nocardia globerula NHB-2 | Benzonitrile, Chloroxynil, Bromoxynil, Ioxynil | Benzoic Acid, Substituted Benzoic Acids |

| Aspergillus niger | Benzonitrile | Benzoic Acid |

Photochemical Degradation Pathways

Photochemical degradation, driven by sunlight, represents another important environmental sink for nitroaromatic compounds. ntu.edu.sgresearchgate.net These compounds can absorb light at wavelengths greater than 290 nm, which is the range of solar radiation reaching the Earth's surface. nih.gov This absorption of light can lead to the excitation of the molecule and subsequent chemical reactions.

The photochemical degradation of nitroaromatic compounds can proceed through various mechanisms. acs.org One common pathway involves the abstraction of a hydrogen atom from a solvent or another molecule by the excited nitroaromatic compound, leading to the formation of radical species that can undergo further reactions. Another pathway can involve the dissociation of the nitro group as a nitrogen oxide radical. acs.org

Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ process, have been shown to be effective in degrading nitroaromatic compounds in water. rsc.orgrsc.org These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its cleavage and eventual mineralization to carbon dioxide, water, and inorganic ions. The rate of photochemical degradation is influenced by factors such as the presence of photosensitizers, the solvent, and the specific chemical structure of the compound. researchgate.net For instance, the photodegradation of 9-nitroanthracene (B110200) is significantly faster than that of more compact nitro-polycyclic aromatic hydrocarbons. researchgate.net The presence of an ethyl group on the benzene ring of this compound could potentially influence its photochemical behavior, but specific studies are needed to determine the exact pathways and rates of degradation.

Table 3: Factors Influencing Photochemical Degradation of Nitroaromatic Compounds

| Factor | Influence on Degradation |

| Light Intensity | Higher intensity generally leads to faster degradation. |

| Wavelength | Absorption at solar wavelengths (>290 nm) is required for direct photolysis. |

| Presence of H₂O₂ | Generates hydroxyl radicals, accelerating degradation (AOPs). rsc.orgrsc.org |

| Solvent | Can affect reaction rates and pathways. researchgate.net |

| Chemical Structure | Substituents on the aromatic ring influence reactivity. researchgate.netrsc.org |

Mechanistic Insights into Environmental Fate and Persistence

The environmental fate and persistence of this compound are determined by the interplay of the degradation mechanisms discussed above. The persistence of a compound is a measure of how long it remains in the environment before being broken down. Benzonitrile derivatives, particularly herbicides, can exhibit significant persistence in the environment, with some metabolites being detected in groundwater long after their initial application. researchgate.net

The structural features of this compound, namely the benzonitrile core with ethyl and nitro substituents, suggest a complex environmental behavior. The nitrile group provides a handle for hydrolytic and enzymatic degradation. The nitroaromatic system makes the compound susceptible to photochemical reactions. However, the presence of these functional groups can also contribute to the compound's persistence and potential toxicity. ntu.edu.sgontosight.ai

Future Research Directions and Emerging Opportunities for 2 Ethyl 4 Nitrobenzonitrile Research

Development of Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of aromatic nitriles, including 2-Ethyl-4-nitrobenzonitrile, is an area ripe for the application of green chemistry principles. Future research will increasingly focus on developing methods that are both sustainable and atom-economical, moving away from hazardous reagents and wasteful processes.

Key opportunities include:

Biocatalytic Approaches: The use of enzymes, such as aldoxime dehydratases, offers a cyanide-free route to nitriles from aldoximes under mild conditions. mdpi.com This biocatalytic platform holds promise for sustainable industrial processes due to its high efficiency and ability to operate in aqueous media. mdpi.com Research could adapt this methodology for precursors of this compound, potentially starting from renewable feedstocks.

Catalyst-Free and Solvent-Free Reactions: Innovations in one-pot syntheses are minimizing the need for harsh solvents and catalysts. For example, deep eutectic solvents (DES), which are low-cost, non-toxic, and biodegradable, have been shown to effectively catalyze the conversion of aldehydes to nitriles with high atom economy. organic-chemistry.org Another approach involves photochemical methods that use light to drive reactions without the need for metal catalysts or toxic cyanide sources. organic-chemistry.org

Biomass-Derived Feedstocks: A major goal for sustainable chemistry is the use of biomass as a starting material. researchgate.net Research is exploring the conversion of biomass-derived aldehydes into nitriles through simple and efficient catalytic systems, such as those using ionic liquids. acs.org Future work could focus on developing pathways from biogenic resources to the specific precursors required for this compound synthesis.

Table 1: Comparison of Sustainable Nitrile Synthesis Strategies

| Method | Key Features | Advantages | Potential for this compound |

|---|---|---|---|

| Biocatalysis (Aldoxime Dehydratases) | Cyanide-free, mild conditions, aqueous media. mdpi.com | High productivity, sustainable, uses renewable resources. mdpi.com | Applicable if the corresponding aldoxime can be synthesized efficiently. |

| Deep Eutectic Solvents (DES) | Catalyst and solvent in one, solvent-free conditions, microwave compatible. organic-chemistry.org | Eco-friendly, high yields for aromatic aldehydes, reusable catalyst. organic-chemistry.org | A promising green alternative for the final nitrile formation step. |

| Ionic Liquid Catalysis | Domino-type synergistic catalysis from aldehydes and hydroxylamine (B1172632) hydrochloride. acs.org | Green, simple, efficient for various aromatic aldehydes. acs.org | Suitable for converting a 2-ethyl-4-nitrobenzaldehyde precursor. |

| Photochemical Synthesis | Uses light energy, avoids harsh reagents like HCN gas. organic-chemistry.org | Mild conditions, high atom economy, sustainable. organic-chemistry.org | Could be developed for specific C-C bond-forming reactions to introduce the nitrile group. |

Exploitation of Novel Reactivities and Selective Transformations

The reactivity of this compound is dominated by its functional groups: the nitro group, the nitrile group, and the aromatic ring. Future research will aim to uncover new transformations and achieve higher selectivity, enabling the synthesis of complex molecules.

Selective Reduction of the Nitro Group: The reduction of the nitro group is a fundamental transformation. While traditional methods can be harsh, newer catalyst systems offer high chemoselectivity. Iron-based catalysts, for instance, can selectively reduce the nitro group to an amine while leaving other functional groups like nitriles and esters untouched. sci-hub.st Similarly, cobalt nanocomposites have proven effective for this selective hydrogenation. bohrium.com A significant area of emerging research is the use of photochemistry, which allows for the selective reduction of nitroarenes to N-arylhydroxylamines using light and a hydrogen source, often without any metal catalyst. rsc.orgfigshare.com This opens up pathways to novel derivatives from this compound.

Transformations of the Nitrile Group: The nitrile group is a versatile handle for further chemical modification. Atom-economical methods are being developed for the tandem conversion of nitriles into other functional groups, such as N-methylated amides, using methanol (B129727) and water in the presence of a cobalt catalyst. acs.org This type of one-pot reaction enhances efficiency and reduces waste.

Novel Annulation and Cyclization Reactions: Substituted benzonitriles can participate in novel cyclization reactions. For example, 2-alkynylbenzonitriles undergo transition-metal-free annulation with nitromethane (B149229) to form complex nitronaphthylamines in an atom-economical process. nih.gov Exploring analogous reactivity for this compound could lead to new heterocyclic scaffolds.

Advanced Integrated Computational-Experimental Approaches

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of chemical processes. For a molecule like this compound, this integrated approach can provide deep mechanistic insights and predict reactivity.

Predicting Reaction Pathways: Density Functional Theory (DFT) is a powerful tool for studying reaction mechanisms. For instance, DFT calculations have been used to investigate the nucleophilic aromatic substitution of dinitro-substituted heterocycles, confirming reaction pathways and the influence of steric hindrance. researchgate.net Similar studies on this compound could predict the most favorable sites for nucleophilic attack and guide the design of selective reactions.

Understanding Substituent Effects: Computational studies can precisely quantify the electronic and steric effects of substituents on reactivity. Research on fluorinated and methylated benzonitriles has used DFT to analyze the oxidative addition of nickel into the C–CN bond, revealing how different groups stabilize or destabilize reaction intermediates and transition states. osti.govutrgv.edu Applying these methods to the ethyl and nitro groups in this compound would provide a quantitative understanding of their influence on C-C and C-CN bond activation.

Vibrational Spectroscopy Simulation: Anharmonic computational simulations can accurately predict infrared (IR) spectra. frontiersin.org This is particularly valuable for identifying molecules in complex environments, such as in astrochemical studies, but also for characterizing reaction intermediates. frontiersin.org Such a computational-experimental strategy could be used to validate the synthesis of this compound derivatives and study their structural properties.

Table 2: Focus of Integrated Computational-Experimental Studies

| Research Area | Computational Method | Experimental Correlation | Insights Gained for this compound |

|---|---|---|---|

| Reaction Mechanisms | Density Functional Theory (DFT) researchgate.net | Reaction monitoring (NMR, GC-MS), product analysis. | Prediction of regioselectivity, identification of key transition states, optimization of reaction conditions. |

| Substituent Effects | DFT, Energy Decomposition Analysis utrgv.edu | Kinetic studies, Hammett analysis. | Quantifying the electronic influence of the nitro and ethyl groups on reactivity and bond activation. utrgv.edu |

| Spectroscopic Properties | Anharmonic Vibrational Computations (GVPT2) frontiersin.org | FTIR, Raman Spectroscopy. | Accurate prediction of IR spectra for structural confirmation and identification of new derivatives. frontiersin.org |

Exploration of New Applications in Emerging Technologies

The unique electronic properties conferred by the electron-withdrawing nitro and nitrile groups suggest that this compound and its derivatives could find applications in a range of emerging technologies.

Materials Science: Nitrobenzonitrile derivatives are investigated for their electronic and optical properties. For example, some complex azo dyes incorporating a nitrobenzonitrile moiety are used in dye chemistry and have potential in materials science due to their electronic characteristics. cymitquimica.com Research into polymers or molecular crystals of this compound could reveal novel properties for use in organic electronics or nonlinear optics.

Pharmaceutical and Agrochemical Synthesis: Aromatic amines, which can be readily synthesized by reducing the nitro group of compounds like this compound, are crucial intermediates for pharmaceuticals and agrochemicals. sci-hub.st The development of highly selective transformations opens the door to using this compound as a versatile building block for creating libraries of bioactive molecules.

Advanced Gene Editing: While a direct application is not yet established, the broader field of chemical biology is an emerging frontier. Technologies like CRISPR are being refined to allow for precise DNA and RNA editing, creating new therapeutic possibilities. nih.gov The organic synthesis of novel molecules remains crucial for developing the delivery systems and chemical modifications needed for these advanced biological tools.

The future of research on this compound is bright, with significant opportunities at the intersection of sustainable synthesis, advanced reaction design, computational chemistry, and materials science. Continued exploration in these areas will undoubtedly unlock new and valuable applications for this versatile chemical compound.

Q & A

Q. What are the recommended synthetic routes for 2-Ethyl-4-nitrobenzonitrile, and how can reaction yields be optimized?

The synthesis of this compound typically involves nitration and alkylation of benzonitrile derivatives. A common approach is the electrophilic aromatic substitution, where the ethyl group is introduced via Friedel-Crafts alkylation, followed by nitration at the para position. To optimize yields:

- Use anhydrous conditions and catalysts like AlCl₃ for alkylation to minimize side reactions.

- Control nitration temperature (0–5°C) to prevent over-nitration or decomposition.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Yields can be improved by iterative adjustments to stoichiometry and reaction time, validated by thin-layer chromatography (TLC).

Q. What analytical methods are suitable for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., acetone-d₆ solvent) to confirm substituent positions and ethyl/nitro group integration. For example, aromatic protons appear as distinct multiplets in the 7.0–8.5 ppm range .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry (MS): ESI-MS or GC-MS to verify molecular ion peaks (expected m/z = 190.17 for C₉H₈N₂O₂).

Q. What safety precautions are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Toxicity Mitigation: No specific toxicity data are available for this compound, but analogous nitrobenzonitriles may exhibit mutagenic potential. Treat it as a hazardous material and follow ALARA (As Low As Reasonably Achievable) principles .

- Waste Disposal: Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives, such as isomer formation?

Contradictions in spectral data (e.g., unexpected peaks in NMR) often arise from isomerization or byproducts. Strategies include:

- Dynamic NMR Studies: Monitor temperature-dependent shifts to identify rotamers or conformers.

- Isolation Techniques: Use preparative HPLC to separate isomers, followed by individual characterization. For example, highlights E/Z isomer differentiation via ¹H NMR coupling constants .

- Computational Modeling: Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

Q. What experimental designs are effective for studying the compound’s stability under varying thermal or photolytic conditions?

- Thermogravimetric Analysis (TGA): Heat samples at 5°C/min under nitrogen to identify decomposition thresholds.

- Photostability Assays: Expose solutions to UV light (e.g., 365 nm) and monitor degradation via HPLC.

- Kinetic Studies: Use Arrhenius plots to model degradation rates at different temperatures.

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Molecular Orbital Analysis: Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or Spartan can simulate electron density maps.

- Reaction Pathway Simulations: Model transition states for nitration or alkylation steps to identify energy barriers and optimize conditions .

Q. What strategies address gaps in ecological toxicity data for this compound?

- Read-Across Methods: Use data from structurally similar compounds (e.g., 4-nitrobenzonitrile) to estimate persistence, bioaccumulation, or toxicity.

- Microcosm Studies: Test biodegradation in soil/water systems spiked with the compound, measuring half-lives via LC-MS .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s solubility in polar solvents?

- Standardized Protocols: Repeat solubility tests (e.g., shake-flask method) in controlled conditions (25°C, 1 atm).

- Ternary Phase Diagrams: Map solubility in solvent mixtures (e.g., water/ethanol/acetonitrile) to identify optimal systems.

- Cross-Validation: Compare results with independent techniques like nephelometry or UV-Vis spectroscopy.

Q. What methodologies confirm the absence of mutagenicity in this compound?

- Ames Test: Use Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation.

- In Silico Prediction: Apply tools like Derek Nexus or Toxtree to assess structural alerts for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.